N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide
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Overview
Description
“N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a thiazole ring, which contains sulfur and nitrogen . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in the literature . The hydrazinolysis of phthalimide derivative led to the deprotected parent compound, which was subsequently methylated, dimethylated, acylated and carbamoylated to deliver adducts .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported in the literature . These properties were confirmed by spectroanalytical data (NMR, IR and elemental) .Scientific Research Applications
Antibacterial and Nematicidal Activities
One significant application of N-phenylacetamide derivatives containing 4-arylthiazole moieties, closely related to the target compound, is in the realm of antibacterial and nematicidal activities. Research conducted by Lu et al. (2020) illustrates the synthesis and successful evaluation of these derivatives against bacterial strains such as Xanthomonas oryzae and Meloidogyne incognita, showcasing their potential as antibacterial agents and nematicides. The study demonstrates superior efficacy of certain derivatives compared to existing treatments, highlighting their promise in addressing bacterial infections and nematode infestations (Lu, Zhou, Wang, & Jin, 2020).
Anticancer Activities
Another intriguing application is found in the anticancer domain. The synthesis and evaluation of new 2-(4-aminophenyl)benzothiazole derivatives, as reported by Yurttaş, Tay, & Demirayak (2015), indicate considerable anticancer activity against specific cancer cell lines. This suggests the utility of benzothiazole derivatives in oncological research and treatment, offering a pathway to novel anticancer agents (Yurttaş, Tay, & Demirayak, 2015).
Antimicrobial Activity
Derivatives of the focal compound have also been synthesized and tested for antimicrobial efficacy. For instance, the work by Badiger, Mulla, Khazi, & Khazi (2013) on sulfide and sulfone derivatives demonstrates their antimicrobial potential against bacteria and fungi, offering insights into the development of new antimicrobial agents. This research underscores the adaptability of such compounds in combating microbial resistance, providing a foundation for future antimicrobial strategies (Badiger, Mulla, Khazi, & Khazi, 2013).
Photovoltaic and Optoelectronic Applications
Beyond pharmacological applications, N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide derivatives have found relevance in material sciences, particularly in photovoltaic and optoelectronic applications. The study by Camurlu & Guven (2015) on thiazole-based polythiophenes explores the electrochemical polymerization of thiazole-containing monomers, investigating their optoelectronic properties. This research illuminates the potential of these compounds in enhancing the efficiency of photovoltaic devices, contributing to advancements in solar energy technologies (Camurlu & Guven, 2015).
Mechanism of Action
Target of Action
Compounds containing a thiazole ring, like this one, have been found to interact with various biological systems . They may activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in these systems .
Mode of Action
Thiazole-containing molecules are known to behave unpredictably when they enter physiological systems . Due to the aromaticity of the thiazole ring, it has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . This allows these molecules to interact with their targets in various ways, leading to different outcomes.
Biochemical Pathways
Thiazole-containing molecules are known to potentially activate or stop certain biochemical pathways . The downstream effects of these interactions would depend on the specific pathways and targets involved.
Result of Action
Thiazole-containing compounds have been found to have various medicinal properties, such as antimicrobial, antifungal, and antitumor or cytotoxic activities . The specific effects would depend on the compound’s targets and mode of action.
Future Directions
The future directions for research on “N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide” and similar compounds could include further optimization to reduce their cytotoxicity and to develop a more drug-like profile . Additionally, more research is needed to fully understand their mechanism of action and potential applications in treating various diseases.
Properties
IUPAC Name |
N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2OS/c1-11(21)19-15-9-5-3-7-13(15)16-10-22-17(20-16)12-6-2-4-8-14(12)18/h2-10H,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYOHJFTKIJHQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C2=CSC(=N2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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